4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 138333-09-2
VCID: VC20748360
InChI: InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Molecular Formula: C13H15F3O5S
Molecular Weight: 340.32 g/mol

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester

CAS No.: 138333-09-2

Cat. No.: VC20748360

Molecular Formula: C13H15F3O5S

Molecular Weight: 340.32 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester - 138333-09-2

CAS No. 138333-09-2
Molecular Formula C13H15F3O5S
Molecular Weight 340.32 g/mol
IUPAC Name ethyl (2S)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
Standard InChI InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
Standard InChI Key UDJNHUAEPSYCRU-NSHDSACASA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
SMILES CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F

Chemical Identity and Structural Characteristics

Nomenclature and Identification

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester is precisely identified through several systematic naming conventions in chemical databases and literature. The compound is registered under CAS registry number 138333-09-2, providing a unique identifier for database searches and regulatory documentation . This chiral compound contains a stereogenic center at the C-2 position with an S-configuration, which distinguishes it from its enantiomeric counterpart. The full chemical name reflects both its structural components and stereochemical orientation, with several accepted synonyms in scientific literature .

Several alternative names exist for this compound in the chemical literature, including:

  • Ethyl 2(S)-[(TrifluoroMethylsulfonyl)oxy]-4-phenylbutyrate

  • ethyl (2S)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate

  • (S)-α-[[(TrifluoroMethyl)sulfonyl]oxy]benzenebutanoic Acid Ethyl Ester

  • Benzenebutanoic acid, α-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester, (S)- (9CI)

Molecular Properties

The compound possesses a defined molecular structure with the formula C13H15F3O5S and a molecular weight of 340.32 g/mol . The structure incorporates several functional groups that contribute to its chemical reactivity and applications. The trifluoromethanesulfonyloxy group (triflate) serves as an excellent leaving group in nucleophilic substitution reactions, making this compound particularly valuable in synthetic organic chemistry.

The three-dimensional arrangement of atoms around the stereogenic center creates the specific S-configuration, which is critical for its applications in asymmetric synthesis and pharmaceutical development. This stereochemical purity is essential when the compound is used as an intermediate in the synthesis of biologically active molecules that must interact with chiral biological receptors .

Physical Characteristics

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester exhibits a distinctive set of physical properties that influence its handling, storage, and application in laboratory and industrial settings. The compound appears as a thick yellowish oil at room temperature and standard pressure conditions . This physical state facilitates its use in liquid-phase reactions and enables straightforward volumetric measurements in laboratory settings.

The compound demonstrates specific solubility characteristics, dissolving readily in chloroform and dichloromethane . This solubility profile is advantageous for numerous organic reactions that employ these common organic solvents. The predicted boiling point of 390.8±42.0 °C and density of 1.348±0.06 g/cm³ provide additional parameters for identification and handling considerations .

Table 1: Physical Properties of 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester

PropertyValueSource
Physical StateThick yellowish oil
Molecular Weight340.32 g/mol
Boiling Point390.8±42.0 °C (Predicted)
Density1.348±0.06 g/cm³ (Predicted)
SolubilitySoluble in chloroform and dichloromethane
FormulaC13H15F3O5S

Applications in Research and Industry

Pharmaceutical Synthesis

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester serves as a crucial intermediate in pharmaceutical synthesis, particularly for compounds requiring specific stereochemical configurations. The compound's value in this domain stems from its ability to participate in stereoselective transformations while maintaining configurational integrity at the stereogenic center. This property is especially important in the development of anti-inflammatory and analgesic drugs, where the compound contributes to enhanced efficacy and reduced side effects .

The triflate group's excellent leaving-group capacity enables various nucleophilic substitution reactions that maintain stereochemical integrity, making this compound particularly valuable in constructing complex pharmaceutical scaffolds. These reactions can proceed with high stereospecificity, allowing for the efficient creation of new stereogenic centers in target molecules. Pharmaceutical researchers utilize this property to access diverse structural motifs while maintaining precise control over stereochemistry .

Organic Synthesis Applications

Beyond pharmaceutical applications, this compound plays a significant role in advancing organic chemistry research. It enables the exploration of new chemical reactions and synthetic pathways that can lead to innovative materials and compounds with diverse applications . The reactive triflate group allows for various transformations including carbon-carbon bond formations through coupling reactions, which are fundamental in building complex molecular architectures.

The compound's utility extends to methodological studies in organic chemistry, where researchers investigate novel reaction conditions, catalysts, and mechanisms using this versatile intermediate. These fundamental studies contribute to the broader understanding of organic reaction principles and expand the synthetic chemist's toolbox for accessing complex targets .

Production of Fluorinated Compounds

The trifluoromethanesulfonyloxy group in this compound provides unique properties beneficial for creating fluorinated compounds. These fluorinated derivatives find extensive applications in agrochemicals and specialty chemicals, where they demonstrate improved stability and performance compared to non-fluorinated analogs . The incorporation of fluorine atoms often enhances metabolic stability, lipophilicity, and binding selectivity in bioactive compounds.

Application AreaSpecific UsesAdvantages
Pharmaceutical SynthesisIntermediate for anti-inflammatory and analgesic drugsEnhances efficacy, reduces side effects, maintains stereochemical integrity
Organic ChemistryExploration of new reactions and synthetic pathwaysEnables access to complex molecules and novel materials
Fluorinated CompoundsProduction of agrochemicals and specialty chemicalsImproves stability and performance characteristics
Biochemical ResearchModification of proteins and biomoleculesFacilitates understanding of biological processes
Material ScienceDevelopment of advanced polymers and coatingsEnhances durability and environmental resistance
SupplierProduct NumberQuantityPrice (USD)Purity
Toronto Research ChemicalsP3374255mg$85Not specified
Toronto Research ChemicalsP33742550mg$615Not specified
American Custom Chemicals CorporationHCH01049691mg$837.3895.00%
Medical Isotopes, Inc.1307910mg$875Not specified

Quality Considerations

The quality parameters for 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester are critical considerations for researchers selecting a supplier. Key quality factors include chemical purity, enantiomeric excess (ee), and absence of significant impurities that could interfere with subsequent reactions. When used in pharmaceutical research, additional documentation regarding synthesis methods and impurity profiles may be required to satisfy regulatory requirements .

Synthetic Methodologies

General Synthetic Approaches

Structural Relationships and Chemical Reactivity

Related Compounds and Isomers

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester belongs to a family of chiral triflate esters that serve as valuable synthetic intermediates. The R-enantiomer, Ethyl (R)-4-Phenyl-2-(trifluoromethanesulfonyloxy)butyrate, represents the mirror-image isomer with opposite configuration at the stereogenic center . Both enantiomers find applications in asymmetric synthesis, though they lead to products with opposing stereochemistry.

Structural analogs with variations in the alkyl chain length, aromatic substituents, or ester group offer additional diversity for specific synthetic applications. These related compounds may exhibit subtle differences in reactivity, physical properties, and biological activities when incorporated into pharmaceutical or agrochemical candidates.

Reactivity Patterns

The reactivity of 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester is largely dominated by the triflate group, which is an excellent leaving group in nucleophilic substitution reactions. This characteristic enables various transformations including:

  • Nucleophilic substitution reactions with carbon, nitrogen, oxygen, and sulfur nucleophiles

  • Metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Negishi couplings

  • Reduction reactions to produce the corresponding alkane derivative

  • Elimination reactions to form alkene products

These diverse reaction pathways contribute to the compound's versatility as a synthetic intermediate in constructing complex molecular architectures. The stereogenic center adjacent to the triflate group typically undergoes substitution with inversion of configuration, providing a predictable stereochemical outcome in many transformations.

Analytical Characterization

Spectroscopic Properties

The comprehensive characterization of 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester typically involves multiple spectroscopic techniques to confirm its structure, purity, and stereochemical integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F experiments, provides detailed information about the compound's structural components and configuration.

Mass spectrometry offers precise molecular weight determination and fragmentation patterns that are characteristic of the triflate ester functionality. Infrared spectroscopy can identify key functional groups, including the ester carbonyl and the distinctive bands associated with the trifluoromethanesulfonyloxy group. These analytical techniques collectively establish the identity and quality of the compound for research applications.

Chromatographic Analysis

Chromatographic methods play a crucial role in assessing the purity and stereochemical composition of 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases can separate the S-isomer from its R-enantiomer, allowing quantification of enantiomeric excess. Gas Chromatography (GC) may also be employed for purity determinations, particularly when coupled with mass spectrometry for structural confirmation.

These analytical methods are essential for quality control in commercial production and for verifying the suitability of the compound for specific research applications. Researchers should carefully review the analytical documentation provided by suppliers to ensure that the material meets their requirements for purity and stereochemical integrity.

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